molecular formula C16H14FN3O4 B1321605 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide CAS No. 56287-72-0

2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide

Cat. No.: B1321605
CAS No.: 56287-72-0
M. Wt: 331.3 g/mol
InChI Key: IHMGVBGVESPOHF-UHFFFAOYSA-N
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Description

2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluoroacetamido group, a nitro group, and an o-tolyl group attached to the benzamide core

Mechanism of Action

Pharmacokinetics

The compound’s solubility in dmso and methanol suggests that it may have good bioavailability. The compound is stored under inert gas (nitrogen or Argon) at 2–8 °C , indicating its stability under specific conditions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s storage temperature (2–8 °C under inert gas ) suggests that it may be sensitive to temperature changes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoroacetamido group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 2-(2-Aminoacetamido)-5-nitro-N-(o-tolyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(2-Fluoroacetamido)-5-nitrobenzoic acid and o-toluidine.

Scientific Research Applications

2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be employed in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound may serve as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluoroacetamido)-5-nitrobenzamide: Lacks the o-tolyl group, which may affect its binding properties and reactivity.

    2-(2-Fluoroacetamido)-N-(o-tolyl)benzamide: Lacks the nitro group, which may influence its redox behavior and biological activity.

    2-(2-Aminoacetamido)-5-nitro-N-(o-tolyl)benzamide: Contains an amino group instead of a fluoroacetamido group, altering its chemical and biological properties.

Uniqueness

2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide is unique due to the presence of all three functional groups: fluoroacetamido, nitro, and o-tolyl. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(2-fluoroacetyl)amino]-N-(2-methylphenyl)-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O4/c1-10-4-2-3-5-13(10)19-16(22)12-8-11(20(23)24)6-7-14(12)18-15(21)9-17/h2-8H,9H2,1H3,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMGVBGVESPOHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20615579
Record name 2-(2-Fluoroacetamido)-N-(2-methylphenyl)-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56287-72-0
Record name 2-(2-Fluoroacetamido)-N-(2-methylphenyl)-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

14.4 g(0.053 mol) of N-(2-amino-5-nitrobenzoyl)-o-toluidine and 6.3 g(0.08 mol) of pyridine are dissolved in 300 ml of tetrahydrofuran. 12.2 g(0.126 mol) of fluoroacetyl chloride are added to the solution for 10 minutes under ice-cooling. The solution is stirred at the same temperature for 30 minutes and then at room temperature for 2.5 hours. The reaction solution is allowed to stand at room temperature overnight. The crystalline precipitate is collected by filtration, washed with water and then dried. 16.4 g of N-(2-fluoroacetamido-5-nitrobenzoyl)-o-toluidine are obtained.
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